REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:12]2[C:7](=[C:8]([N+:13]([O-])=O)[CH:9]=[CH:10][CH:11]=2)[N:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:16]([C:18]1C2C(=C(N)C=CC=2)N=[CH:20][CH:19]=1)[CH3:17].C(O)C>O=[Pt]=O.[H][H]>[CH2:1]([C:3]1[C:12]2[C:7](=[C:8]3[C:9](=[CH:10][CH:11]=2)[C:18]([CH2:19][CH3:20])=[CH:16][CH:17]=[N:13]3)[N:6]=[CH:5][CH:4]=1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=NC2=C(C=CC=C12)N
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the theoretical volume of hydrogen is absorbed
|
Type
|
FILTRATION
|
Details
|
filter off the platinum with suction
|
Type
|
WASH
|
Details
|
rinse the reaction vessel with rectified spirits
|
Type
|
CUSTOM
|
Details
|
Evaporate the alcohol from the combined filtrate and washings on a water bath
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the crude residue in rectified spirits
|
Type
|
ADDITION
|
Details
|
add a little decolorizing charcoal, boil
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
TEMPERATURE
|
Details
|
Heat the filtrate
|
Type
|
ADDITION
|
Details
|
add hot water
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC=NC2=C3N=CC=C(C3=CC=C12)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |